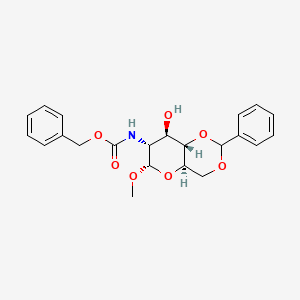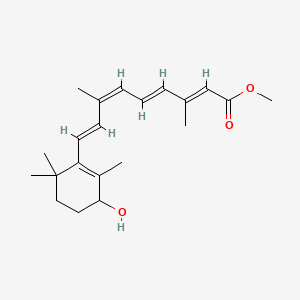
Eluxadoline-d3 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eluxadoline-d3 Dihydrochloride is a deuterated form of Eluxadoline, a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist. It is primarily used in the treatment of irritable bowel syndrome with diarrhea (IBS-D). The deuterated form, Eluxadoline-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eluxadoline-d3 Dihydrochloride involves multiple steps, including the incorporation of deuterium atoms into the molecular structureThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) is common to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Eluxadoline-d3 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Eluxadoline-d3 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and stability of Eluxadoline.
Biology: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Eluxadoline.
Medicine: Used in clinical trials to evaluate the efficacy and safety of Eluxadoline in treating IBS-D.
Industry: Used in the development of new formulations and drug delivery systems.
Mechanism of Action
Eluxadoline-d3 Dihydrochloride exerts its effects by interacting with opioid receptors in the gastrointestinal tract. It acts as an agonist at mu-opioid and kappa-opioid receptors, reducing intestinal motility and alleviating pain. It also acts as an antagonist at delta-opioid receptors, which helps to normalize gastrointestinal transit and reduce symptoms of diarrhea .
Comparison with Similar Compounds
Loperamide: Another mu-opioid receptor agonist used to treat diarrhea.
Diphenoxylate: A synthetic opioid used to treat diarrhea.
Alvimopan: A peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery.
Uniqueness: Eluxadoline-d3 Dihydrochloride is unique due to its dual agonist and antagonist activity at different opioid receptors, providing a balanced approach to treating IBS-D. Its deuterated form allows for more precise pharmacokinetic studies, making it valuable in research settings .
Properties
Molecular Formula |
C32H37Cl2N5O5 |
|---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-(trideuteriomethoxy)benzoic acid;dihydrochloride |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1/i4D3;; |
InChI Key |
YFUUQKJOCLQHMZ-UDEVVIIGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CN([C@@H](C)C2=NC=C(N2)C3=CC=CC=C3)C(=O)[C@H](CC4=C(C=C(C=C4C)C(=O)N)C)N)C(=O)O.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


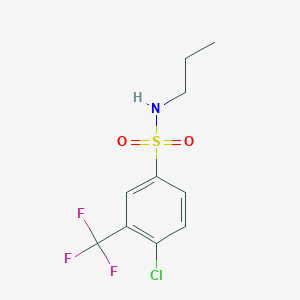
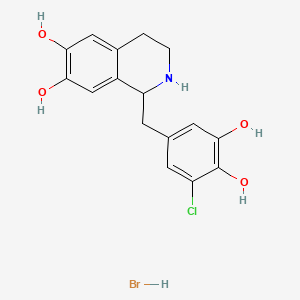
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
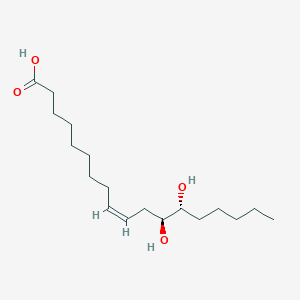
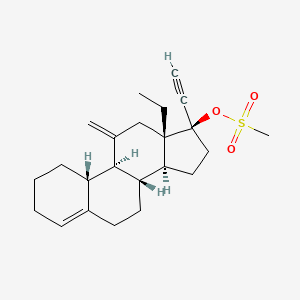
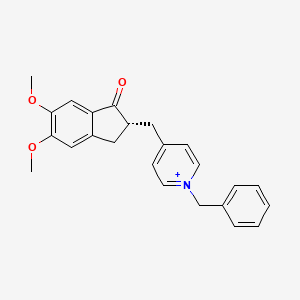
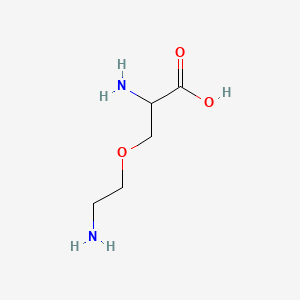
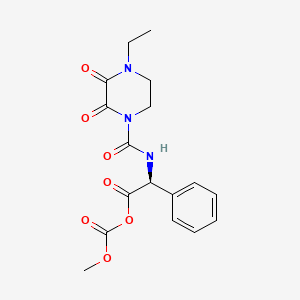
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
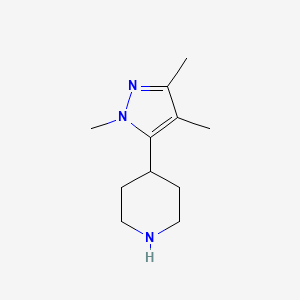
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
